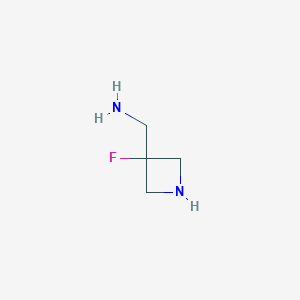
methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the acetyl and methoxy groups through electrophilic aromatic substitution reactions.
Formation of the Enone Side Chain: The enone side chain is introduced via a Knoevenagel condensation reaction between an aldehyde and a methoxy-substituted acetophenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone side chain to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole core or the enone side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole core can mimic natural substrates of enzymes, allowing the compound to inhibit or activate enzymatic activity. The enone side chain can undergo Michael addition reactions with nucleophiles, leading to covalent modification of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a benzoate core instead of an indole core.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: Contains a similar enone side chain but with an imidazolidine core.
Uniqueness
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The combination of the indole core with the enone side chain provides a unique set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
methyl 1-acetyl-5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-10(19)18-13-6-5-11(22-2)9-12(13)16(17(21)24-4)14(18)7-8-15(20)23-3/h5-9H,1-4H3/b8-7+ |
Clave InChI |
QZCKYQYQFUUVDB-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1/C=C/C(=O)OC)C(=O)OC |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C=CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


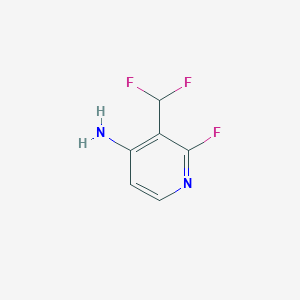
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)

![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
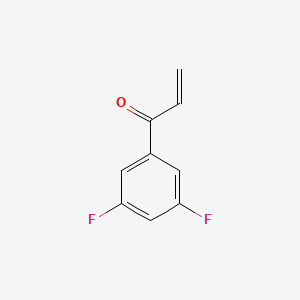
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
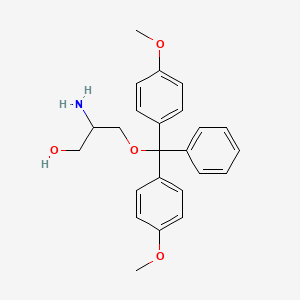


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
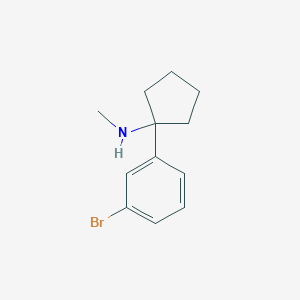

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
